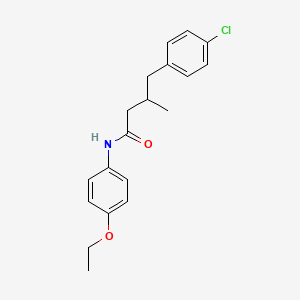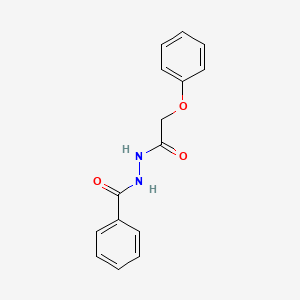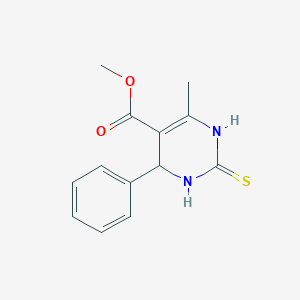![molecular formula C13H12N2O5S2 B11700145 (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700145.png)
(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the condensation of a thiosemicarbazide with an α-haloketone or α-haloester. For the specific compound , the synthesis might involve the following steps:
Condensation Reaction: Reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a suitable catalyst to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:
Temperature Control: Maintaining an optimal temperature range to ensure complete reaction.
Catalyst Selection: Using efficient catalysts to promote the cyclization process.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various thiazolidinone derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes such as aldose reductase and carbonic anhydrase.
Medicine
Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Activity: Potential anti-inflammatory agents for treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the development of new pharmaceutical agents with diverse therapeutic applications.
Mécanisme D'action
The mechanism of action of (5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different substituents.
Uniqueness
Structural Features: The presence of the ethoxy, hydroxy, and nitro groups in the phenyl ring.
Biological Activity: Unique combination of antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
This framework should provide a comprehensive overview of the compound and its various aspects. You can further refine and expand upon this information as more specific details become available.
Propriétés
Formule moléculaire |
C13H12N2O5S2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12N2O5S2/c1-3-20-9-5-7(4-8(11(9)16)15(18)19)6-10-12(17)14(2)13(21)22-10/h4-6,16H,3H2,1-2H3/b10-6+ |
Clé InChI |
AAJJWYGWGFDTDO-UXBLZVDNSA-N |
SMILES isomérique |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C |
SMILES canonique |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide](/img/structure/B11700071.png)


![4-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11700076.png)
![4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11700079.png)
![(3E)-1-(2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700087.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11700092.png)
![Diethyl [2-(4-methylphenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11700094.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11700095.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11700109.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B11700113.png)

![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11700136.png)
![N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11700138.png)
